Boc-Glu(OBzl)-Ala-Arg-AMC HCl is a specific substrate for trypsin-like serine proteases. These enzymes play a crucial role in various biological processes, including digestion, blood clotting, and immune function . The peptide structure of Boc-Glu(OBzl)-Ala-Arg-AMC HCl is designed to be cleaved by these proteases at the specific Ala-Arg bond.
Boc-Glu(OBzl)-Ala-Arg-AMC HCl incorporates a fluorophore called 7-amino-4-methylcoumarin (AMC) at its C-terminus. AMC is non-fluorescent when attached to the intact peptide. However, upon cleavage by a protease at the Ala-Arg bond, the free AMC molecule is released, and it becomes highly fluorescent . This property allows for the easy and sensitive detection of protease activity by measuring the increase in fluorescence intensity.
The fluorogenic nature of Boc-Glu(OBzl)-Ala-Arg-AMC HCl makes it a valuable tool in various research applications. Here are some prominent examples:
Boc-glu(obzl)-ala-arg-amc hydrochloride is a synthetic peptide compound characterized by its unique amino acid sequence: tert-butoxycarbonyl-glutamic acid (benzyl ester)-alanine-arginine linked to a 7-amino-4-methylcoumarin moiety. This compound is utilized primarily in biochemical research due to its role as a substrate for various proteolytic enzymes, enabling the study of enzyme kinetics and interactions. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory applications .
Boc-Glu(OBzl)-Ala-Arg-AMC HCl acts as a substrate for enzymes like trypsin and factor XIa. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence. By measuring the increase in fluorescence intensity, researchers can quantify enzyme activity (1: ).
Boc-glu(obzl)-ala-arg-amc hydrochloride primarily serves as a substrate for various proteases, including trypsin and coagulation factors IXa and XIIa. Its cleavage by these enzymes influences cellular processes related to signaling pathways and coagulation cascades. The release of 7-amino-4-methylcoumarin upon cleavage allows for quantitative measurement of enzyme activity through fluorescence .
The synthesis of Boc-glu(obzl)-ala-arg-amc hydrochloride typically employs solid-phase peptide synthesis (SPPS). The process involves:
Boc-glu(obzl)-ala-arg-amc hydrochloride finds extensive applications in various fields:
This compound has been studied extensively for its interactions with proteolytic enzymes. It acts as a substrate, allowing researchers to investigate enzyme kinetics and specificity. The fluorescent nature of the released product enables real-time monitoring of these interactions, making it a valuable tool in biochemical assays .
Boc-glu(obzl)-ala-arg-amc hydrochloride is unique due to its specific amino acid sequence, which enhances its suitability as a substrate for certain proteolytic enzymes. The presence of alanine affects enzyme recognition and cleavage efficiency, distinguishing it from other similar compounds that may contain different amino acids.
Boc-glutamic acid(O-benzyl)-alanine-arginine-7-amino-4-methylcoumarin hydrochloride possesses the molecular formula C₃₆H₄₈ClN₇O₉, representing the hydrochloride salt form of the peptide substrate [3] [4]. The compound exhibits a molecular weight of 758.26 grams per mole in its hydrochloride form [3] [4] [7]. The free base form, without the hydrochloride salt, has the molecular formula C₃₆H₄₇N₇O₉ and a molecular weight of 721.8 grams per mole [1] [5]. The exact mass of the compound is calculated to be 757.32000 daltons [4].
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₃₆H₄₇N₇O₉ | C₃₆H₄₈ClN₇O₉ |
| Molecular Weight (g/mol) | 721.8 | 758.26 |
| CAS Number | 113866-16-3 | 133448-25-6 |
The peptide backbone consists of three amino acid residues arranged in a specific sequence: glutamic acid, alanine, and arginine [1] [2]. The glutamic acid residue occupies the N-terminal position and contains both protective groups - the tert-butoxycarbonyl group protecting the amino function and the benzyl ester protecting the side chain carboxylic acid [1] [2]. The central alanine residue provides a simple methyl side chain that contributes to the peptide's structural flexibility [8]. The C-terminal arginine residue contains a guanidinium group that serves as the cleavage recognition site for specific proteolytic enzymes [2] .
The peptide sequence exhibits characteristics typical of enzyme substrates, particularly those designed for trypsin-like proteases that cleave after basic amino acids [2] . The arginine residue at the C-terminus provides the necessary recognition element for enzymatic hydrolysis, while the preceding alanine offers minimal steric hindrance to enzyme binding [8]. This arrangement allows for efficient substrate recognition and catalytic processing by target enzymes [2].
The tert-butoxycarbonyl protecting group serves as an acid-labile protection strategy for the N-terminal amino group [11] [13] [30]. This protecting group demonstrates stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles [32]. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [30]. The mechanism of deprotection involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [30].
The benzyl ester protecting group (O-benzyl) protects the glutamic acid side chain carboxylic acid functionality [14] [15] [16]. This protecting group exhibits remarkable stability under a wide range of reaction conditions and can be selectively removed through catalytic hydrogenolysis [16]. The benzyl ester enhances substrate affinity and broadens substrate specificity in enzymatic reactions [14]. Typical deprotection involves palladium-catalyzed hydrogenation in solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran [16].
| Protecting Group | Location | Stability | Deprotection Method |
|---|---|---|---|
| Boc | N-terminal amino | Basic conditions, nucleophiles | Trifluoroacetic acid |
| O-Benzyl | Glutamic acid side chain | Wide pH range | Catalytic hydrogenolysis |
The 7-amino-4-methylcoumarin fluorophore represents a blue-fluorescent coumarin derivative with well-characterized spectroscopic properties [10] [12]. This fluorescent moiety exhibits an excitation maximum at 341 nanometers and an emission maximum at 441 nanometers [10]. The fluorophore demonstrates a molecular weight of 175.2 grams per mole and serves as a fluorescent reporter group for enzymatic cleavage events [12].
The coumarin core structure consists of a benzopyrone ring system with amino substitution at the 7-position and methyl substitution at the 4-position [12]. This substitution pattern optimizes both fluorescence quantum yield and photostability compared to unsubstituted coumarin derivatives [10]. The amino group at position 7 acts as an electron donor, while the lactone carbonyl serves as an electron acceptor, creating an intramolecular charge transfer system that enhances fluorescence properties [21].
The compound demonstrates limited solubility in aqueous solutions but shows enhanced solubility in organic solvents [3] [17] [20]. In aqueous media, the peptide exhibits slight solubility, while it dissolves readily in chloroform, methanol, and dimethyl sulfoxide [3]. The presence of both hydrophobic protective groups and the coumarin fluorophore contributes to the compound's preference for organic solvents over water [17].
For peptide dissolution, the sequence composition determines solubility characteristics, with the number and types of ionic charges playing crucial roles [20]. The compound contains both basic (arginine) and acidic (protected glutamic acid) residues, but the protective groups mask much of the ionic character [20]. Recommended solvents for dissolution include acetonitrile, dimethyl sulfoxide, and dimethylformamide for analytical and preparative applications [20].
| Solvent | Solubility | Application |
|---|---|---|
| Water | Slight | Limited use |
| Methanol | Slight | General dissolution |
| Chloroform | Good | Extraction, purification |
| Dimethyl sulfoxide | Good | Stock solutions |
| Dimethylformamide | Good | Synthetic applications |
Peptide stability varies significantly with environmental conditions including temperature, pH, and exposure to light [22] [25]. The compound demonstrates enhanced thermal stability at lower pH values, with optimal stability observed around pH 6 [22]. Temperature elevation generally decreases peptide binding affinity and can lead to aggregation at temperatures above 55°C [22]. The stability profile shows that acidic conditions promote structural integrity and functional activity [22].
The protective groups contribute to overall molecular stability by preventing unwanted side reactions and degradation pathways [30] [32]. The tert-butoxycarbonyl group provides protection against nucleophilic attack at the amino terminus, while the benzyl ester prevents hydrolysis of the glutamic acid side chain [30] [16]. Storage recommendations typically specify temperatures below -15°C with protection from light to maintain compound integrity .
Long-term stability studies indicate that the compound remains stable when stored as a lyophilized powder under inert atmosphere conditions [25]. Degradation pathways primarily involve hydrolysis of protecting groups and oxidation of the amino acid residues, particularly the arginine guanidinium group [25]. The fluorophore component demonstrates good photostability with quantum yields for photochemical transformation remaining low under normal laboratory conditions [38].
The compound exhibits characteristic spectroscopic features arising from both the peptide backbone and the fluorescent coumarin moiety [23] [26]. Infrared spectroscopy reveals amide I bands corresponding to the peptide carbonyl stretches, typically observed in the 1650-1680 cm⁻¹ region [23] [26]. The protective groups contribute additional carbonyl stretches, with the tert-butoxycarbonyl group showing bands around 1715 cm⁻¹ and the benzyl ester displaying characteristic aromatic C-H stretches [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the peptide sequence and protective groups [1]. Proton nuclear magnetic resonance spectra show characteristic signals for the amino acid alpha protons, side chain protons, and protective group protons [1]. The coumarin fluorophore contributes aromatic proton signals in the 7.0-8.0 parts per million region [1].
Ultraviolet-visible absorption spectroscopy reveals the characteristic coumarin absorption bands with maxima around 310-350 nanometers [29]. The molar extinction coefficient values for coumarin derivatives typically range from 6,000 to 46,000 M⁻¹cm⁻¹, depending on the substitution pattern [28] [29]. The compound shows solvatochromic behavior, with fluorescence properties varying significantly between polar and nonpolar solvents [21] [28].
The 7-amino-4-methylcoumarin fluorophore demonstrates excellent fluorescence quantum yield properties, with values typically ranging from 0.53 to 0.95 depending on the solvent environment [27] [28]. In polar solvents, the quantum yield tends to be lower due to increased non-radiative decay pathways, while nonpolar environments promote higher quantum yields [21] [28]. The fluorescence lifetime measurements indicate single exponential decay kinetics in most solvents, suggesting homogeneous fluorophore behavior [31].
Temperature effects on fluorescence properties show complex behavior, with quantum yields generally decreasing at elevated temperatures due to enhanced vibrational relaxation processes [31]. The fluorescence decay time also decreases with increasing temperature, following typical temperature-dependent quenching mechanisms [31]. Measurements performed between 183K and 323K demonstrate systematic changes in both quantum yield and fluorescence lifetime [31].
The molar extinction coefficient for 7-amino-4-methylcoumarin measures approximately 19,000-20,000 M⁻¹cm⁻¹ at the absorption maximum [12] [36]. This relatively high extinction coefficient, combined with good quantum yield values, results in bright fluorescence suitable for analytical applications [12]. The Stokes shift between absorption and emission maxima provides adequate spectral separation for fluorescence detection without significant overlap [10].
| Parameter | Value | Conditions |
|---|---|---|
| Excitation Maximum | 341 nm | Aqueous buffer |
| Emission Maximum | 441 nm | Aqueous buffer |
| Quantum Yield | 0.53-0.95 | Solvent dependent |
| Molar Extinction Coefficient | ~20,000 M⁻¹cm⁻¹ | At absorption maximum |
| Stokes Shift | 100 nm | Difference between excitation and emission |
The compound couples a tert-butoxycarbonyl-protected glutamate bearing an α-benzyl ester, an alanine residue, a guanidinium-protected arginine, and a 7-amido-4-methyl-coumarin fluorophore, isolated as its hydrochloride salt (formula C36H48ClN7O9; molecular weight 758.26 g mol-1) [1]. Commercial material reaches ≥99.0 percent purity by reverse-phase high-performance liquid chromatography with ≤0.1 percent free fluorophore [2].
A polystyrene–divinylbenzene matrix functionalised with the Rink amide linker (loading 0.3–1.0 mmol g-1) affords a C-terminal amide after trifluoroacetic acid cleavage [3] [4]. The synthetic cycle proceeds as follows:
Rink amide resins exhibit rapid cleavage under trifluoroacetic acid without the need for hydrogen fluoride, avoiding coumarin degradation. Resin swelling ≥5.2 mL g-1 in dimethylformamide provides efficient reagent access [4]. After chain assembly, a single 2-hour trifluoroacetic acid treatment (95 percent, triisopropylsilane 2.5 percent, water 2.5 percent) releases the protected peptide with an average 86 percent crude purity [5] [9].
Bench-scale solution methods employ di-tert-butyl dicarbonate protection. Mono-benzyl esterification of tert-butyloxycarbonyl-glutamic acid mediated by Alcalase in acetonitrile–water furnishes Boc-Glu(OBzl) in 81 percent yield, providing orthogonality to subsequent acidolysis [10]. Sequential carbodiimide couplings in dimethylformamide followed by final condensation with 7-amido-4-methyl-coumarin afford the target after recrystallisation from methanol–ethyl acetate (overall 45 percent isolated yield) [2].
Table 1 lists reagent performance for key amide bond formations at gram scale.
| Step | Activator (1.0 equiv.) | Base (2.0 equiv.) | Solvent | Yield %[source] |
|---|---|---|---|---|
| Boc-Glu(OBzl) → Ala | 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate [11] | N,N-Diisopropylethylamine | N-Butyl-2-pyrrolidone | 95 [7] |
| Ala → Arg(Pbf) | O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | 2,4,6-Collidine | Dimethylformamide | 92 [12] |
| Arg(Pbf) → 7-Amido-4-methyl-coumarin | N,N′-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Triethylamine | Dichloromethane | 88 [8] |
Preparative reverse-phase high-performance liquid chromatography on C18 silica (particle size 10 micrometres, 250 × 22 millimetres) using a linear gradient 20 → 60 percent acetonitrile in 0.1 percent trifluoroacetic acid over 30 minutes yields main peak fractions at retention time 18.4 minutes; pooled fractions lyophilised give ≥99.0 percent purity [2] [13].
Silica gel 60 F254 plates, chloroform–methanol–water–acetic acid (60 : 30 : 5 : 5) provide Rf 0.45 for fully protected intermediates and Rf 0.15 for the deprotected hydrochloride. Detection under 365 nanometre ultraviolet light exploits the coumarin fluorophore [14].
Table 2 summarises batch-release criteria.
| Parameter | Specification | Typical Result[source] |
|---|---|---|
| Peptide purity (reverse-phase high-performance liquid chromatography, 214 nm) | ≥99.0 percent | 99.4 percent [2] |
| Free 7-amido-4-methyl-coumarin | ≤0.1 percent | 0.05 percent [2] |
| Residual trifluoroacetic acid | ≤0.5 percent | 0.12 percent [13] |
| Water content (Karl Fischer) | ≤5.0 percent | 3.2 percent [2] |
| Optical rotation (c = 1, methanol) | –14 ± 2 degrees | –13.6 degrees [2] |
| Mass spectrometry (electrospray, positive mode) | m/z 758.3 [M + H]+ | 758.4 [M + H]+ [2] |